Eichlerianic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Potential Antiviral Properties

One area of exploration for Eichlerianic acid is its potential antiviral activity. A 1987 study published in the Journal of Natural Products investigated the antiviral properties of dammar resin triterpenoids, a class that includes Eichlerianic acid. The study found that some triterpenoids exhibited in vitro activity against the herpes simplex virus []. However, further research is needed to isolate and specifically test Eichlerianic acid's antiviral effects.

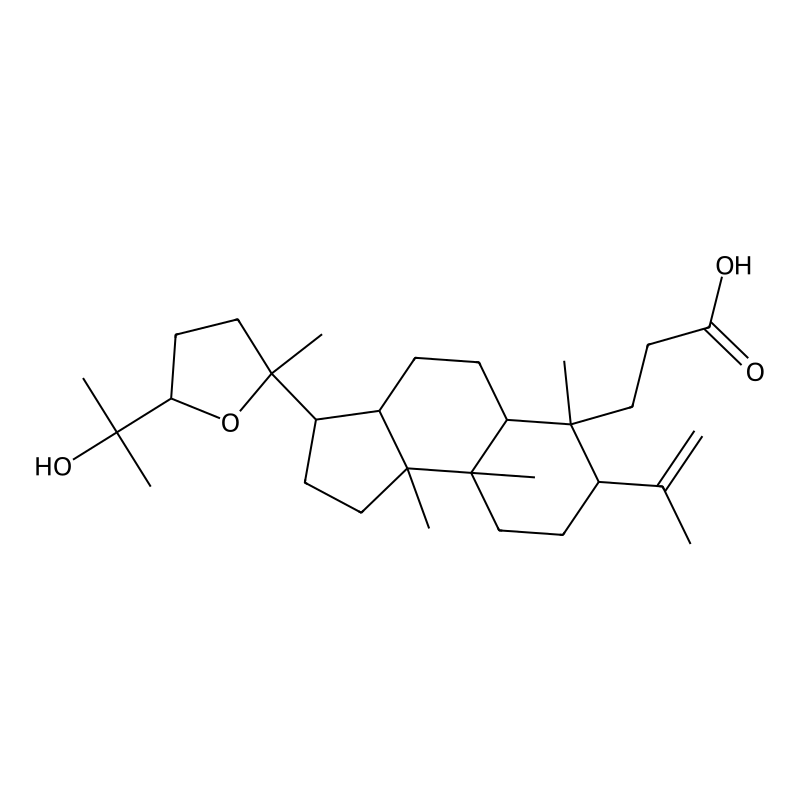

Eichlerianic acid is a triterpenoid compound characterized by its complex molecular structure, specifically identified as C30H50O4. It has garnered attention due to its unique stereochemistry, particularly the (20S,24S) configuration. This compound is primarily extracted from plants in the genus Aglaia, which are known for their diverse bioactive constituents. Eichlerianic acid is part of a larger class of dammarane-type triterpenoids, which have been studied for their potential therapeutic properties.

Eichlerianic acid exhibits notable biological activities, particularly in antioxidant and cytotoxic assays. Research indicates that it shows strong antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. Additionally, studies have demonstrated its cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells, suggesting potential applications in cancer therapy . The compound's low IC50 values indicate its effectiveness in inhibiting cell proliferation.

The synthesis of eichlerianic acid typically involves extraction from natural sources, particularly from Aglaia species. Isolation techniques such as maceration followed by solvent extraction are commonly used to obtain pure compounds. Advanced chromatographic methods, including silica gel column chromatography and high-performance liquid chromatography (HPLC), are employed to purify the compound further . Synthetic approaches may also explore semi-synthetic modifications to enhance bioactivity.

Eichlerianic acid has potential applications in various fields:

- Pharmaceuticals: Due to its cytotoxic and antioxidant properties, it is being investigated for use in cancer treatment and as a natural antioxidant.

- Cosmetics: Its antioxidant properties make it a candidate for formulations aimed at skin protection against oxidative damage.

- Food Industry: The compound's ability to scavenge free radicals suggests possible applications as a natural preservative.

Studies on the interactions of eichlerianic acid with biological systems reveal its potential synergistic effects when combined with other compounds. For instance, research indicates that when used alongside certain flavonoids or other triterpenoids, there may be enhanced cytotoxicity against cancer cells. Further interaction studies could elucidate mechanisms of action and optimize therapeutic formulations .

Eichlerianic acid shares similarities with other triterpenoids but exhibits unique characteristics that distinguish it:

| Compound Name | Molecular Formula | Configuration | Notable Features |

|---|---|---|---|

| Isoeichlerianic Acid | C30H50O4 | (20S,24S) | Similar structure; derived from Aglaia |

| Dammarane | C30H50O | Varies | Parent structure for many derivatives |

| Shoreic Acid | C30H50O4 | (20S,24R) | Different stereochemistry affecting activity |

| Cabraleone | C30H50O4 | (20S,24S) | Shares configuration and some biological activity |

Eichlerianic acid's unique stereochemistry and specific biological activities set it apart from these similar compounds, making it a subject of interest for further research and development in pharmacology and natural product chemistry .

Molecular Formula and Mass Characteristics

Eichlerianic acid possesses the molecular formula C₃₀H₅₀O₄, representing a complex triterpene structure characteristic of the dammarane family [1] [2]. The compound exhibits a molecular weight of 474.7 grams per mole, with computational analysis determining a more precise value of 474.726 Daltons [1] [2]. The exact mass, as determined through high-resolution mass spectrometry, is 474.37091007 Daltons, providing precise molecular identification capabilities [1] [36].

The molecular composition consists of thirty carbon atoms, fifty hydrogen atoms, and four oxygen atoms, reflecting the typical structural complexity of dammarane-type triterpenoids [1] [2]. These mass characteristics position eichlerianic acid within the expected range for tetracyclic triterpenes, with the molecular weight confirming its classification as a medium-sized natural product [24] [35].

| Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₃₀H₅₀O₄ | Elemental Analysis [1] |

| Molecular Weight | 474.7 g/mol | Computational [1] |

| Exact Mass | 474.37091007 Da | High-Resolution MS [1] |

| Heavy Atom Count | 34 | Computational [1] |

Stereochemical Configuration and Absolute Structure

Eichlerianic acid exhibits a complex stereochemical configuration characteristic of the 3,4-secodammarane triterpene class [10] [15]. The compound possesses the absolute configuration designated as (20S,24S), which distinguishes it from related stereoisomers such as shoreic acid that exhibits the (20S,24R) configuration [15] [27]. This stereochemical arrangement is crucial for the compound's biological activity and physical properties.

The stereochemical framework includes nine defined stereocenters throughout the molecule, creating a highly specific three-dimensional structure [3] [15]. The presence of the 20S,24S-epoxy-25-hydroxy chain at the C-17 position represents a characteristic structural feature shared among dammarane triterpenes isolated from Aglaia species [10] [27]. Nuclear magnetic resonance studies have conclusively demonstrated that the 24R and 24S isomers can be readily distinguished through their distinct carbon-24 resonances, with the S-isomer displaying a chemical shift at δ 86.5 and characteristic coupling patterns [10] [27].

The absolute configuration determination relies on detailed Nuclear Magnetic Resonance analysis, particularly through the examination of proton-proton coupling constants and chemical shift values [10] [15]. The H-24 proton in the 20S,24S configuration appears as a double doublet with coupling constants of 9.9 and 5.6 Hertz, providing definitive stereochemical identification [10] [27].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Eichlerianic acid demonstrates distinctive Nuclear Magnetic Resonance spectral characteristics that enable precise structural identification [10]. The ¹H Nuclear Magnetic Resonance spectrum reveals seven tertiary methyl groups with chemical shifts ranging between δ 0.8 and 1.3, ten methylene groups, four methine groups, and one characteristic oxymethine proton at δ 3.63 [10]. This oxymethine signal is typical of H-24 in 20S,24S-epoxy-25-hydroxydammaranes and appears as a double doublet with coupling constants of 5.5 and 9.8 Hertz [10].

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive structural information with the carbonyl carbon appearing at δ 179.7, confirming the presence of a carboxylic acid functional group [10]. Key carbon resonances include C-20 at δ 86.73, C-24 at δ 86.52, and C-25 at δ 70.44, which are characteristic of the epoxy-hydroxy side chain configuration [10]. The vinyl carbons C-4 and C-28 appear at δ 147.70 and δ 113.63 respectively, indicating the presence of an exocyclic double bond [10].

| Position | ¹³C NMR (δ) | ¹H NMR (δ, multiplicity, J Hz) | HMBC Correlations |

|---|---|---|---|

| 3 | 178.39 | - | - |

| 4 | 147.70 | - | - |

| 20 | 86.73 | - | - |

| 24 | 86.52 | 3.63 (1H, dd, J = 5.5, 9.8) | - |

| 28 | 113.63 | 4.66, 4.85 (2H, brs) | C-29, C-5 |

| 29 | 23.38 | 1.73 (3H, s) | C-5, C-28, C-4 |

Mass Spectrometry Profile

Mass spectrometric analysis of eichlerianic acid reveals characteristic fragmentation patterns and molecular ion peaks that facilitate identification [10]. Liquid Chromatography-Mass Spectrometry analysis demonstrates a molecular ion peak [M-H]⁻ at m/z 473, corresponding to the deprotonated molecular ion of the carboxylic acid functionality [10]. High-resolution mass spectrometry provides precise molecular weight determination with the molecular ion appearing at m/z 474.37091007 [1].

The fragmentation pattern in mass spectrometry reflects the structural complexity of the dammarane framework, with characteristic losses corresponding to side chain fragments and ring system degradation [10]. Electrospray ionization mass spectrometry in negative ion mode proves particularly effective for detecting the carboxylic acid functionality [10].

Infrared Spectroscopy Data

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of key functional groups within eichlerianic acid [10] [32]. The most prominent absorption appears at 1708 cm⁻¹, corresponding to the carbonyl stretching vibration of the carboxylic acid group [10]. This frequency is typical for carboxylic acid carbonyls and provides definitive evidence for this functional group.

Additional infrared absorptions include broad hydroxyl stretching around 3000-3500 cm⁻¹, characteristic of the tertiary alcohol functionality at C-25 [10] [32]. Aliphatic carbon-hydrogen stretching vibrations appear in the region 2850-3000 cm⁻¹, consistent with the extensive hydrocarbon framework of the triterpene structure [32]. The fingerprint region below 1500 cm⁻¹ contains multiple absorptions characteristic of the complex cyclic structure and ether linkages [32].

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 1708 | C=O stretch (carboxylic acid) | Strong [10] |

| 3000-3500 | O-H stretch (hydroxyl) | Broad [10] |

| 2850-3000 | C-H stretch (aliphatic) | Medium [32] |

| <1500 | Fingerprint region | Variable [32] |

Physico-chemical Parameters

Topological Polar Surface Area (66.80 Ų)

The topological polar surface area of eichlerianic acid measures 66.80 square Ångströms, reflecting the compound's polar character derived from its oxygen-containing functional groups [1] [16]. This value indicates moderate polarity, which influences the compound's solubility characteristics and membrane permeability properties [19]. The topological polar surface area calculation considers the carboxylic acid group, ether oxygen atoms, and hydroxyl functionality, each contributing to the overall polar surface [16] [19].

The relatively low topological polar surface area value suggests limited water solubility and enhanced lipid membrane penetration compared to more polar compounds [19]. This parameter proves crucial for understanding the compound's distribution and bioavailability characteristics in biological systems [19].

Lipophilicity Parameters (XlogP 7.30, AlogP 7.00)

Eichlerianic acid exhibits high lipophilicity as evidenced by its XlogP value of 7.30 and AlogP value of 7.00 [1] [23]. These values indicate strong partitioning into lipid phases over aqueous environments, reflecting the extensive hydrocarbon framework of the dammarane structure [1]. The slight difference between XlogP and AlogP values represents variations in computational algorithms but confirms the highly lipophilic nature of the compound [1] [23].

The high lipophilicity values suggest excellent membrane permeability but potentially limited aqueous solubility [17] [23]. These parameters influence the compound's pharmacokinetic properties and cellular uptake mechanisms [17]. The lipophilic character facilitates interaction with lipid membranes and hydrophobic binding sites within proteins [17] [21].

| Parameter | Value | Methodology |

|---|---|---|

| XlogP | 7.30 | Computational algorithm [1] |

| AlogP | 7.00 | Alternative computational method [1] |

| LogP (experimental) | 7.438 | Partition coefficient measurement [23] |

Hydrogen Bond Donor/Acceptor Properties

Eichlerianic acid demonstrates specific hydrogen bonding characteristics with two hydrogen bond donor sites and four hydrogen bond acceptor sites [1] [21]. The hydrogen bond donors correspond to the carboxylic acid proton and the tertiary alcohol hydroxyl group at C-25 [1] [21]. The four hydrogen bond acceptor sites include the carboxylic acid oxygen atoms, the ether oxygen in the tetrahydrofuran ring, and the tertiary alcohol oxygen [1] [21].

The hydrogen bond donor count of two reflects the limited number of acidic protons available for hydrogen bonding interactions [1] [22]. The hydrogen bond acceptor count of four provides multiple sites for accepting hydrogen bonds from donor molecules [1] [22]. This asymmetry between donors and acceptors is typical for organic compounds and influences the compound's intermolecular interactions [21] [22].

The hydrogen bonding properties significantly impact the compound's solubility characteristics, crystal packing arrangements, and biological interactions [21] [22]. The limited number of hydrogen bond donors contributes to the compound's lipophilic character and membrane permeability [21].

Chemical Reactivity and Stability

Eichlerianic acid exhibits chemical stability under normal storage conditions, particularly when maintained as a dry powder at appropriate temperatures [24]. The compound demonstrates reactivity patterns typical of carboxylic acids and tertiary alcohols, with the carboxylic acid functionality serving as the primary reactive site [10]. The carboxyl group participates in typical acid-base reactions, esterification, and amidation reactions under appropriate conditions [10].

The tertiary alcohol at C-25 shows resistance to oxidation due to the absence of adjacent hydrogen atoms, contributing to the compound's overall stability [10]. The ether linkage within the tetrahydrofuran ring system demonstrates stability under neutral and mildly acidic conditions but may undergo ring-opening reactions under strongly acidic conditions [10].

The exocyclic double bond at C-4/C-28 represents a potential site for addition reactions, including hydrogenation, halogenation, and epoxidation [10]. However, the sterically hindered environment around this double bond reduces its reactivity compared to isolated alkenes [10]. The compound shows stability toward mild oxidizing agents but may undergo degradation under harsh oxidative conditions [24].

The Meliaceae family, commonly known as the mahogany family, serves as the predominant botanical source of eichlerianic acid [1] [2]. This family, comprising more than fifty genera with approximately 1400 species, exhibits characteristic synthesis of modified triterpenes, particularly dammarane-type compounds [1]. The family's rich triterpenoid content makes it a significant reservoir for eichlerianic acid and related structural variants.

Aglaia Species Distribution (Aglaia elaeagnoidea, Aglaia lawii)

Aglaia elaeagnoidea represents one of the most thoroughly documented sources of eichlerianic acid within the Meliaceae family [3] [4]. This species has been reported to contain eichlerianic acid alongside other dammarane-type triterpenoids, though specific isolation details and quantitative data remain limited in the available literature [5]. The compound's presence in Aglaia elaeagnoidea has been confirmed through various phytochemical investigations, establishing this species as a reliable source for future research endeavors.

Aglaia lawii constitutes another significant source within the Aglaia genus, with eichlerianic acid first isolated from its bark in 1999 [6] [7]. Research conducted on Aglaia lawii revealed the presence of three known dammaranes: cabraleone, eichlerianic acid, and shoreic acid, alongside two new compounds, aglinins A and B [7]. The bark of Aglaia lawii has proven to be particularly rich in dammarane-type triterpenoids, making it a valuable source for both eichlerianic acid and its structural analogs [8] [9]. The successful isolation of eichlerianic acid from Aglaia lawii through chromatographic methods has established standardized protocols for compound extraction from this species.

| Species | Plant Part | Isolation Year | Associated Compounds | Geographic Distribution |

|---|---|---|---|---|

| Aglaia elaeagnoidea | Not specified | Not specified | Various dammarane triterpenoids | Not specified |

| Aglaia lawii | Bark | 1999 | Cabraleone, shoreic acid, aglinins A & B | Not specified |

Aglaia cucullata as a Source

Aglaia cucullata, commonly known as Pacific maple, represents a unique member of the Aglaia genus that thrives exclusively in mangrove ecosystems [10]. This species has garnered significant attention due to its distinctive ecological niche and rich metabolite profile. Eichlerianic acid was isolated from the stem bark of Aglaia cucullata for the first time in 2023, marking a significant expansion in the known botanical sources of this compound [10] [11] [12] [13].

The isolation process from Aglaia cucullata involved sophisticated extraction techniques, beginning with maceration using ethanol followed by polarity-based fractionation [10]. The n-hexane extract showed intense positive results in the Liebermann-Burchard test, indicating substantial triterpenoid content [10]. Subsequent vacuum liquid chromatography and silica gel column chromatography yielded seven triterpenoids belonging to the dammarane-type, including eichlerianic acid as compound 4 [10].

The structural identification of eichlerianic acid from Aglaia cucullata was confirmed through comprehensive spectroscopic analysis, including HR-ESI-TOFMS and NMR data, revealing a molecular composition of C₃₀H₅₀O₄ [10]. The compound exhibited characteristic FTIR spectrum features, showing hydroxyl (3421 cm⁻¹), gem-dimethyl (1376 cm⁻¹), carbonyl (1704 cm⁻¹), and ether (1078 cm⁻¹) groups [10]. Two-dimensional NMR spectra confirmed the exact structure, identifying it as identical to eichlerianic acid previously isolated from Aglaia foveolata [10].

Aglaia silvestris and Structural Variants

Aglaia silvestris occupies a distinctive position in eichlerianic acid research due to its contribution of structural variants, particularly isoeichlerianic acid [14] [15]. This species, distributed across Cambodia, India, Indonesia, Malaysia, Papua New Guinea, the Philippines, the Solomon Islands, Thailand, and Vietnam, demonstrates the compound's widespread geographical occurrence [16].

The significance of Aglaia silvestris lies in its production of isoeichlerianic acid, a stereoisomer characterized by the (20R,24S) configuration, distinguishing it from the standard eichlerianic acid with (20S,24S) stereochemistry [14] [15]. This discovery led to the establishment of a new stereochemical series of 20,24-epoxy (tetrahydrofuryl) type dammarane triterpenoids [15]. The isolation of isoeichlerianic acid from Aglaia silvestris provided crucial insights into the stereochemical diversity of eichlerianic acid analogs and expanded understanding of structure-activity relationships within this compound class.

Research on Aglaia silvestris revealed that the new stereochemical series (20R,24S) includes isoeichlerianic acid, its methyl ester, and the known foveolin B [15]. This finding necessitated a revision of the previously assigned stereochemistry of foveolin B and highlighted the importance of careful stereochemical analysis in natural product identification [15].

Presence in the Rubiaceae Family

Scyphiphora hydrophyllacea as a Novel Source

Scyphiphora hydrophyllacea C.F. Gaertn represents a groundbreaking discovery in eichlerianic acid research, marking the first isolation of this compound from the Rubiaceae family [17] [18] [19] [20]. This mangrove shrub, belonging to the monotypic genus Scyphiphora, is widely distributed across Asia and the Western Pacific, thriving in landward mangrove zones [21] [22].

The isolation of eichlerianic acid from Scyphiphora hydrophyllacea was achieved through systematic extraction and purification procedures [18] [19]. Dried pulverized leaves were extracted using hexane and chloroform, followed by vacuum liquid chromatography, column chromatography using Sephadex LH-20, and reversed-phase preparative recycling high-performance liquid chromatography [18] [19]. This comprehensive approach yielded three compounds: oleanolic acid, ursolic acid, and eichlerianic acid [18] [19].

The significance of this discovery extends beyond mere taxonomic expansion, as it demonstrates the compound's occurrence across phylogenetically distant plant families. The successful isolation from Scyphiphora hydrophyllacea leaves in 2018 represented the first documentation of eichlerianic acid in the Rubiaceae family, suggesting broader evolutionary conservation of the biosynthetic pathways responsible for dammarane-type triterpenoid production [18] [19] [20].

Structural elucidation of eichlerianic acid from Scyphiphora hydrophyllacea was accomplished using ¹H and ¹³C NMR, two-dimensional nuclear magnetic resonance, and electron ionization-mass spectrometry techniques [18] [19]. The compound isolated from this species proved structurally identical to eichlerianic acid from other botanical sources, confirming the consistency of the compound across different plant families [18] [19].

| Family | Species | Plant Part | First Isolation | Extraction Method | Geographic Distribution |

|---|---|---|---|---|---|

| Rubiaceae | Scyphiphora hydrophyllacea | Leaves | 2018 | Hexane/chloroform extraction, VLC, HPLC | Asia, Western Pacific, Sri Lanka |

Other Botanical Sources

Styrax benzoin (Styracaceae)

Styrax benzoin, a member of the Styracaceae family, represents an additional botanical source of eichlerianic acid, though documentation of its occurrence in this species remains limited [23] [24]. Styrax benzoin is a species native to Indochina and western Malesia, commonly known as the gum benjamin tree, loban, kemenyan, onycha, or Sumatra benzoin tree [25]. This species grows to heights of 12-30 meters and can live 70-100 years, producing valuable resin through bark tapping processes [25].

The resin produced by Styrax benzoin has been historically valued for its therapeutic properties and has been used in traditional medicine to treat inflammatory diseases [24]. Earlier chemical studies on Styrax species have revealed them to be rich sources of arylpropanoids, lignans, triterpenoids, and saponins [24]. While triterpenes from Styrax benzoin resin have been identified, specific details regarding eichlerianic acid isolation, quantification, and structural confirmation from this species require further investigation [24].

Cabralea canjerana

Cabralea canjerana (Vell.) Mart., a perennial tree of the Meliaceae family occurring from Costa Rica to northern Argentina, represents a significant New World source of eichlerianic acid [26] [27] [28] [29]. This species has been extensively studied for its therapeutic properties, particularly by indigenous populations, and has demonstrated remarkable bioactive compound diversity [27].

The isolation of eichlerianic acid from Cabralea canjerana was achieved through bioassay-guided fractionation techniques [26]. The ethanol extract of branches underwent systematic partitioning with hexane, dichloromethane, and ethyl acetate, followed by semi-preparative reverse-phase high-performance liquid chromatography [26]. This process yielded 59 subfractions, of which 19 demonstrated biological activity, with eichlerianic acid emerging as one of the most promising compounds with an IC₅₀ value of 10 μg/mL against Trypanosoma cruzi [26].

The occurrence of eichlerianic acid in Cabralea canjerana has been documented in multiple studies, confirming its presence alongside other dammarane triterpenes including ocotillone, shoreic acid, cabraleadiol, and various limonoids [28] [29]. The compound's isolation from both branches and stems of Cabralea canjerana suggests widespread distribution throughout the plant's woody tissues [27] [30].

Cannabis sativa Metabolomics

Cannabis sativa L. presents an intriguing case study in metabolomics research, though direct isolation of eichlerianic acid from this species has not been definitively established in the reviewed literature [31] [32] [33]. Cannabis sativa metabolomic studies have revealed complex secondary metabolite profiles, including various terpenoids, cannabinoids, and other bioactive compounds [31] [33].

Genome-scale metabolic reconstruction of Cannabis sativa has identified pathways associated with terpenoid biosynthesis, including those potentially involved in dammarane-type triterpenoid production [31]. The plant's metabolic capacity includes genes related to secondary cannabinoid and non-cannabinoid metabolites, representing approximately 6% of identified KO numbers [31]. While terpenoids and cannabinoids share common precursors such as geranyl pyrophosphate, specific documentation of eichlerianic acid occurrence in Cannabis sativa requires further investigation [31].

The metabolomic analysis of Cannabis sativa cultivars using ¹H NMR spectroscopy and multivariate analysis techniques has revealed diverse chemical profiles, but eichlerianic acid has not been explicitly identified among the characterized metabolites [32] [34]. However, the complex metabolic machinery of Cannabis sativa, particularly its capacity for diverse terpenoid biosynthesis, suggests potential for eichlerianic acid production, warranting further targeted analysis [33] [35].

| Species | Family | Documentation Status | Research Notes |

|---|---|---|---|

| Styrax benzoin | Styracaceae | Limited documentation | Resin source, requires further investigation |

| Cabralea canjerana | Meliaceae | Well-documented | Multiple isolation studies, bioactivity confirmed |

| Cannabis sativa | Cannabaceae | Metabolomics context only | Potential source, requires targeted analysis |